4-Fluorobenzamidine Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzamidine Hydrochloride typically involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst to form 4-fluorobenzamidine. This intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acid derivatives.
Reduction: Reduction reactions can convert it into fluorinated benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed:
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated benzylamines.
Substitution: Various substituted benzamidine derivatives.
Scientific Research Applications
4-Fluorobenzamidine Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluorobenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate various biochemical pathways, making it useful in research and therapeutic applications .
Comparison with Similar Compounds
- 4-Methylbenzamidine Hydrochloride
- 4-(Trifluoromethyl)benzamidine
- 3,5-Difluorobenzamidine Hydrochloride
- 3-Fluoro-4-Methylbenzamidine Hydrochloride
- 4-Aminobenzamidine Dihydrochloride
Comparison: 4-Fluorobenzamidine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and material science .
Properties
CAS No. |
456-14-4 |
---|---|
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-fluorobenzenecarboximidamide;hydron;chloride |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
InChI Key |
JQDATBKJKUWNGA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)F.Cl |
Canonical SMILES |
[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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